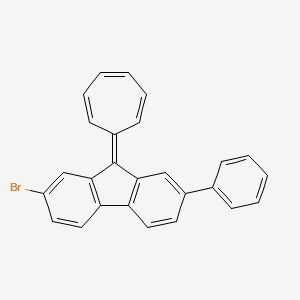
9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- is a complex organic compound with a unique structure that includes a fluorene backbone, a bromine atom, and a cycloheptatrienylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- typically involves multiple steps, starting with the preparation of the fluorene backbone. The bromination of fluorene is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The cycloheptatrienylidene group is introduced through a series of reactions involving cycloheptatriene and appropriate reagents to form the desired structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The cycloheptatrienylidene group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted fluorene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-(1-naphthalenyl)
- 9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-(phenylethynyl)
Uniqueness
Compared to similar compounds, 9H-Fluorene, 2-bromo-9-(2,4,6-cycloheptatrien-1-ylidene)-7-phenyl- is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
834906-50-2 |
|---|---|
Formule moléculaire |
C26H17Br |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
2-bromo-9-cyclohepta-2,4,6-trien-1-ylidene-7-phenylfluorene |
InChI |
InChI=1S/C26H17Br/c27-21-13-15-23-22-14-12-20(18-8-6-3-7-9-18)16-24(22)26(25(23)17-21)19-10-4-1-2-5-11-19/h1-17H |
Clé InChI |
JGCHKQXESNLGNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CC(=C2C3=C(C=CC(=C3)C4=CC=CC=C4)C5=C2C=C(C=C5)Br)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl-](/img/structure/B14208287.png)
![Propanedioic acid, [2-(2,5-dimethoxyphenyl)ethyl]-](/img/structure/B14208291.png)
![3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14208292.png)
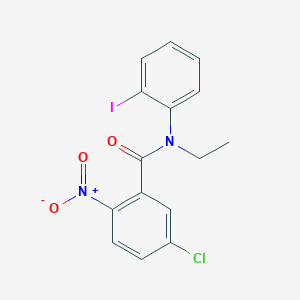
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B14208317.png)
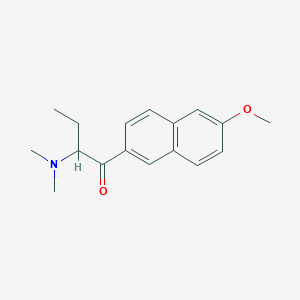
![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)
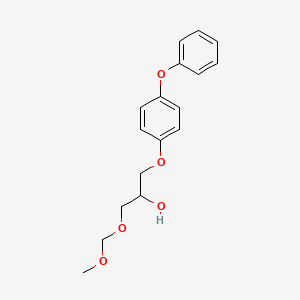
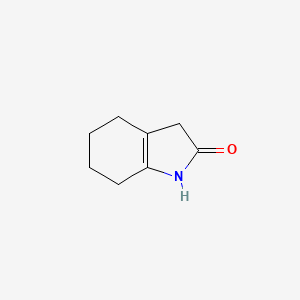
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
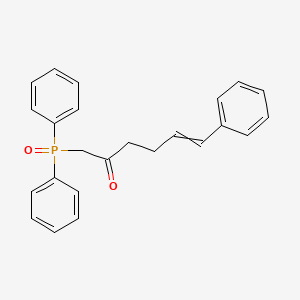
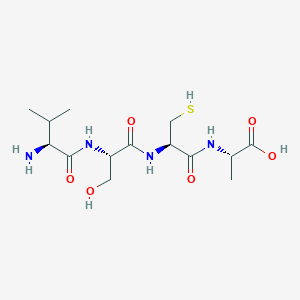
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
